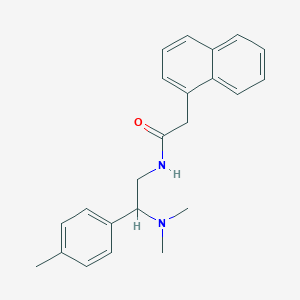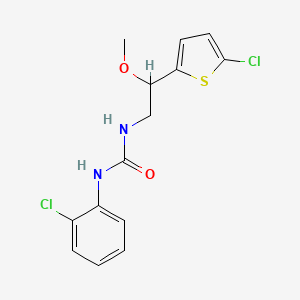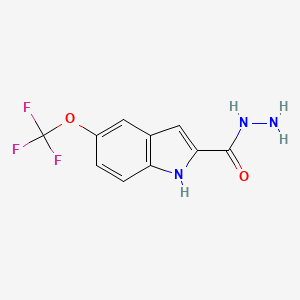
3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A microwave-assisted synthesis of a library of quinoline thiosemicarbazones endowed with a piperidine moiety was achieved via the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and (un)substituted thiosemicarbazides .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structures of all the synthesized compounds were fully established using readily available spectroscopic techniques (FTIR, 1 H- and 13 C-NMR) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Synthesis and Characterization
Recent studies have explored the synthesis and characterization of quinoline derivatives, including those related to 3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline. A notable example is the microwave-assisted synthesis of novel benzimidazo[1,2-a]quinolines, which are structurally related and substituted with piperidine, demonstrating the utility of quinoline derivatives in generating potential fluorescent probes for DNA detection. These compounds exhibit significant fluorescence emission intensity upon binding to ct-DNA, suggesting their application as DNA-specific fluorescent probes (Perin et al., 2011). Additionally, the crystal structure determination of certain quinoline derivatives reveals their planar molecular assembly and potential for forming weak intermolecular hydrogen bonds and π–π aromatic interactions, further underscoring the compound's relevance in structural chemistry and materials science (Ullah & Stoeckli-Evans, 2014).
Anticancer Activity
Quinoline compounds, by extension, have been extensively studied for their anticancer properties. Solomon and Lee (2011) review the anticancer activities of quinoline and its analogs, emphasizing their mechanisms of action, including inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. This broad spectrum of biological activities, facilitated by the synthetic versatility of quinoline, highlights its potential in cancer drug development and refinement (Solomon & Lee, 2011).
Antimicrobial Applications
Further expanding the utility of quinoline derivatives, research into their antimicrobial efficacy has produced promising results. For instance, the synthesis and evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have demonstrated significant activity against Gram-positive bacteria, indicating the potential of quinoline-based compounds in antimicrobial drug development (Biointerface Research in Applied Chemistry, 2019).
Corrosion Inhibition
Quinoline derivatives have also been identified as effective anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces suggest a valuable application in protecting metals against corrosion. A review on quinoline and its derivatives as corrosion inhibitors discusses their mechanism of action and highlights the role of quinoline-based compounds in the field of corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
作用機序
While the specific mechanism of action for “3-(Benzenesulfonyl)-6-chloro-4-(piperidin-1-yl)quinoline” is not mentioned in the retrieved papers, it’s worth noting that several cholinesterase inhibitors such as donepezil, rivastigimine, tacrine, ensaculin, and galantamine have been designed, and used for the treatment of cognitive dysfunction and memory loss of Alzheimer’s disease patients .
将来の方向性
The future directions in the field of piperidine derivatives include the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
特性
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c21-15-9-10-18-17(13-15)20(23-11-5-2-6-12-23)19(14-22-18)26(24,25)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXMDXJXVGHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677732.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2677733.png)


![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2677741.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2677750.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2677752.png)
![(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2677753.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)